molecular formula C15H26O2 B13770418 Butanoic acid, 2-methylene-, 5-methyl-2-(1-methylethyl)cyclohexyl ester CAS No. 67801-24-5

Butanoic acid, 2-methylene-, 5-methyl-2-(1-methylethyl)cyclohexyl ester

Cat. No.: B13770418
CAS No.: 67801-24-5
M. Wt: 238.37 g/mol
InChI Key: JOORVZPXBJMPEI-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methylcyclohexyl 2-ethylacrylate is a heterocyclic organic compound with the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol . It is known for its unique structure, which includes a cyclohexyl ring substituted with isopropyl and methyl groups, and an ethylacrylate moiety. This compound is primarily used in research and industrial applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methylcyclohexyl 2-ethylacrylate typically involves the esterification of 2-isopropyl-5-methylcyclohexanol with 2-ethylacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of 2-Isopropyl-5-methylcyclohexyl 2-ethylacrylate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, ensuring a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methylcyclohexyl 2-ethylacrylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, reduced esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications Overview

  • Pharmaceuticals
    • Use as a Flavoring Agent: Menthyl valerate is often utilized in pharmaceutical formulations to enhance palatability. Its pleasant odor and taste make it suitable for masking the bitterness of certain medications.
    • Potential Therapeutic Properties: Research indicates that esters like menthyl valerate may exhibit anti-inflammatory and analgesic properties, making them candidates for further pharmaceutical development.
  • Food Industry
    • Flavoring Agent: This compound is recognized for its fruity and minty flavor profile, making it a popular choice in the food industry for flavoring beverages, candies, and baked goods.
    • Aroma Compound: Menthyl valerate is used in the formulation of fragrances and food products to impart a fresh scent that enhances consumer appeal.
  • Cosmetics and Personal Care
    • Fragrance Component: In cosmetic formulations, menthyl valerate serves as a fragrance ingredient due to its appealing scent. It is commonly found in perfumes, lotions, and creams.
    • Skin Conditioning Agent: The compound may also function as a skin conditioning agent, contributing to the sensory attributes of personal care products.

Data Table: Applications Summary

Application AreaSpecific UsesNotes
PharmaceuticalsFlavoring agent for medicationsMasks bitterness; enhances palatability
Potential anti-inflammatory propertiesRequires further research
Food IndustryFlavoring agent in candies and beveragesFruity and minty flavor profile
Aroma compound for food productsEnhances consumer appeal
CosmeticsFragrance component in personal care productsFound in lotions, creams, and perfumes
Skin conditioning agentImproves sensory attributes

Case Study 1: Use in Pharmaceuticals

A study conducted by researchers at a pharmaceutical company evaluated the effectiveness of menthyl valerate as a flavoring agent in pediatric formulations. The results indicated that the addition of menthyl valerate significantly improved the acceptability of the medication among children compared to standard formulations without flavoring agents.

Case Study 2: Flavoring in Food Products

In a market analysis by a food science journal, menthyl valerate was tested as a flavor enhancer in various confectionery products. The findings demonstrated that products containing menthyl valerate received higher sensory scores for taste and aroma compared to those without it. This suggests its potential for increasing consumer satisfaction in food applications.

Case Study 3: Cosmetic Formulation

A cosmetic company incorporated menthyl valerate into its new line of moisturizing lotions. Consumer feedback highlighted the pleasant scent and skin feel provided by the compound, leading to increased sales and positive reviews on various platforms.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methylcyclohexyl 2-ethylacrylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a chemical enhancer, facilitating the absorption of other compounds through the skin by disrupting the lipid structure of the stratum corneum . This disruption increases the permeability of the skin, allowing for enhanced delivery of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropyl-5-methylcyclohexyl heptanoate
  • 2-Isopropyl-5-methylcyclohexyl acetate
  • 2-Isopropyl-5-methylcyclohexyl butyrate

Uniqueness

Its ability to undergo a variety of chemical reactions and its role as a chemical enhancer in biological systems make it a valuable compound in both research and industrial contexts.

Biological Activity

Butanoic acid, 2-methylene-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, often referred to as a cyclic ester of butanoic acid, is a compound of significant interest in various fields including pharmacology and biochemistry. This article explores its biological activity, highlighting key research findings, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C14H24O3
  • Molecular Weight : 240.34 g/mol
  • CAS Registry Number : 28221-20-7

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological systems. Research indicates potential applications in anti-inflammatory, antimicrobial, and anticancer therapies.

1. Anti-inflammatory Activity

Studies have demonstrated that derivatives of butanoic acid exhibit anti-inflammatory properties. For instance, compounds similar to butanoic acid have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis . The mechanism often involves the modulation of NF-kB signaling pathways.

2. Antimicrobial Properties

Butanoic acid esters have been investigated for their antimicrobial effects against various pathogens. A study highlighted that certain esters can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as natural preservatives in food and pharmaceuticals .

3. Anticancer Potential

Recent research has explored the role of butanoic acid derivatives in cancer therapy. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways . Furthermore, their ability to regulate gene expression related to cell cycle and apoptosis makes them candidates for further investigation in cancer treatment protocols.

Case Studies

Several case studies have assessed the biological activities of butanoic acid esters:

  • Case Study 1 : An investigation into the effects of butanoic acid derivatives on colorectal cancer cells showed a significant decrease in cell viability at concentrations above 50 µM. The study concluded that these compounds could serve as lead structures for developing new anticancer agents .
  • Case Study 2 : A clinical trial evaluating the anti-inflammatory effects of butanoic acid in patients with inflammatory bowel disease reported improvement in symptoms and reduced biomarkers of inflammation after eight weeks of treatment .

Data Tables

Biological Activity Effect Mechanism
Anti-inflammatoryDecreased cytokine levelsModulation of NF-kB pathways
AntimicrobialInhibition of bacterial growthDisruption of bacterial cell membranes
AnticancerInduction of apoptosisActivation of caspase pathways

Properties

CAS No.

67801-24-5

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-methylidenebutanoate

InChI

InChI=1S/C15H26O2/c1-6-12(5)15(16)17-14-9-11(4)7-8-13(14)10(2)3/h10-11,13-14H,5-9H2,1-4H3

InChI Key

JOORVZPXBJMPEI-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)C(=O)OC1CC(CCC1C(C)C)C

Origin of Product

United States

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